5,7-Dimethoxyluteolin

説明

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGJZNRUAGQIRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553399 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90363-40-9 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dimethoxyluteolin natural sources and biosynthesis

An In-depth Technical Guide to 5,7-Dimethoxyluteolin: Natural Sources, Biosynthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5,7-dimethoxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one) is a naturally occurring flavone (B191248), a class of flavonoids characterized by a C6-C3-C6 backbone. As a derivative of the widely studied luteolin (B72000), this methoxylated flavonoid has garnered interest for its distinct chemical properties and potential biological activities. The addition of methoxy (B1213986) groups at the 5 and 7 positions of the A-ring can significantly alter the molecule's lipophilicity, bioavailability, and interaction with cellular targets compared to its parent compound, luteolin. This modification can enhance membrane transport and metabolic stability, making it a compound of interest for pharmacological research and drug development. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic pathway, and key experimental methodologies for the extraction, isolation, and characterization of this compound.

Natural Sources of this compound

This compound and its glycosidic derivatives are found in a limited number of plant species. While quantitative data on its concentration in plant tissues is scarce in the literature, its presence has been confirmed in several families. The primary known sources include plants from the Leguminosae and Compositae families[1]. A closely related glycoside, 5,7 di-O-methyl luteolin-6-C-(3''-O-benzoyl)-β-d-xyloside, has been isolated from the flowers of Cucumis sativus[2]. The table below summarizes the known natural sources.

Table 1: Natural Sources of this compound and Its Derivatives

| Family | Species | Plant Part | Compound Isolated | Reference(s) |

| Leguminosae | Bauhinia purpurea L. | Not Specified | This compound | [1] |

| Compositae | Not Specified | Not Specified | This compound | [1] |

| Cucurbitaceae | Cucumis sativus L. | Flowers | 5,7 di-O-methyl luteolin-6-C-(3''-O-benzoyl)-β-d-xyloside | [2] |

| Lamiaceae | Salvia tomentosa Mill. | Leaves | Related methoxylated luteolins (e.g., 6-methoxyluteolin) | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways[4]. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is subsequently modified to yield the final compound.

The key stages are:

-

Phenylpropanoid Pathway : L-Phenylalanine is converted to 4-coumaroyl-CoA through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

-

Flavonoid Core Formation : Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Isomerization and Hydroxylation : Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone (B1672756) naringenin. Naringenin is then converted to the flavone apigenin (B1666066) by Flavone Synthase (FNS). Apigenin serves as the direct precursor to luteolin, a reaction catalyzed by Flavonoid 3'-Hydroxylase (F3'H), which adds a hydroxyl group to the 3' position of the B-ring[5].

-

O-Methylation : The final step in the formation of this compound is the sequential methylation of the hydroxyl groups at the C-5 and C-7 positions of the luteolin backbone. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs). While the specific enzymes responsible for 5-O and 7-O methylation of luteolin are not fully characterized, they belong to the broader class of flavonoid O-methyltransferases that are crucial for the diversification of flavonoids in plants.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and analysis of this compound from plant sources. These protocols are synthesized from methodologies reported for related flavonoids and can be adapted and optimized for specific plant matrices.

Extraction and Isolation

The choice of extraction method depends on the polarity of the target compound and the nature of the plant material. As a methoxylated flavonoid, this compound is more nonpolar than its parent luteolin, influencing solvent selection.

Protocol 3.1.1: Solvent Extraction (Maceration or Soxhlet)

-

Sample Preparation : Air-dry or lyophilize the plant material (e.g., leaves, flowers) and grind it into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Extraction Solvent : Select a solvent of medium polarity. Dichloromethane or ethyl acetate (B1210297) are suitable choices for methoxylated flavonoids. For broader flavonoid extraction, ethanol (B145695) or methanol (B129727) can be used initially.

-

Maceration : a. Suspend the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio, w/v). b. Stir or shake the mixture at room temperature for 24-48 hours. c. Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant residue 2-3 times to ensure exhaustive extraction. d. Combine the filtrates.

-

Soxhlet Extraction : a. Place the powdered plant material in a thimble and load it into the main chamber of the Soxhlet extractor. b. Fill the distillation flask with the extraction solvent. c. Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. The process continues for 6-8 hours or until the solvent in the siphon arm is colorless.

-

Concentration : Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 3.1.2: Isolation by Column Chromatography

-

Stationary Phase : Pack a glass column with silica (B1680970) gel (70-230 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

-

Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:9, v/v) and finally methanol.

-

Fraction Collection : Collect fractions of the eluate (e.g., 20-50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light (254 nm and 365 nm).

-

Purification : Combine fractions containing the compound of interest (based on TLC comparison with a standard, if available) and re-chromatograph if necessary to achieve high purity. Evaporate the solvent to yield the isolated compound.

Characterization and Quantification

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC-DAD)

This method is suitable for the quantification of this compound in extracts and purified fractions[6][7].

-

Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase : A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

Example Gradient: Start with 10-20% B, ramp to 80-90% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

-

Detection : Monitor at a wavelength where flavones show strong absorbance, typically around 340-350 nm[8].

-

Sample Preparation : Dissolve the crude extract or isolated compound in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

-

Quantification : a. Prepare a stock solution of a pure this compound standard. b. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL). c. Inject the standards and the sample. d. Identify the compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard. e. Quantify the amount of the compound in the sample by correlating its peak area with the calibration curve.

Protocol 3.2.2: Structural Elucidation by NMR and MS

-

Mass Spectrometry (MS) : a. Analyze the purified compound using LC-MS with an Electrospray Ionization (ESI) source. b. In positive ion mode, expect to see the protonated molecule [M+H]⁺. For this compound (C₁₇H₁₄O₆, MW ≈ 314.29), this would be at m/z ≈ 315. c. Perform MS/MS fragmentation to confirm the structure. Characteristic fragmentation patterns of flavonoids involve retro-Diels-Alder (RDA) reactions of the C-ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : a. Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). b. Record ¹H NMR and ¹³C NMR spectra. c. Expected ¹H NMR Signals : Protons of the methoxy groups (-OCH₃) will appear as sharp singlets around δ 3.8-4.0 ppm. Aromatic protons on the A and B rings will appear in the δ 6.0-8.0 ppm range with characteristic splitting patterns (singlets, doublets, double doublets) that can be used to determine their positions. The H-3 proton typically appears as a singlet around δ 6.5-6.9 ppm. d. Expected ¹³C NMR Signals : The carbonyl carbon (C-4) will resonate downfield (δ > 180 ppm). Methoxy carbons will appear around δ 55-60 ppm. Other aromatic and olefinic carbons will appear between δ 90-165 ppm. e. For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

General Experimental Workflow

The overall process from obtaining the raw plant material to the final characterization of this compound can be summarized in a general workflow. This workflow ensures a systematic approach to isolating and identifying natural products.

References

5,7-Dimethoxyluteolin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of luteolin (B72000), it exhibits a range of biological activities, most notably as a dopamine (B1211576) transporter (DAT) activator.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its role in modulating the dopamine signaling pathway.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure

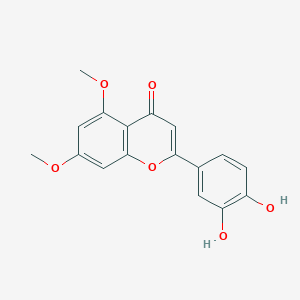

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

-

Molecular Formula: C₁₇H₁₄O₆

-

Molecular Weight: 314.29 g/mol

-

CAS Number: 90363-40-9[1]

-

Synonyms: Luteolin-5,7-dimethyl ether

The structure of this compound is characterized by a C6-C3-C6 flavonoid backbone with methoxy (B1213986) groups at positions 5 and 7 of the A-ring and hydroxyl groups at positions 3' and 4' of the B-ring.

Quantitative Physicochemical Data

| Property | This compound | 5,7-Dimethoxyflavone (Related Compound) | Luteolin (Parent Compound) |

| Melting Point (°C) | Not available | 154[3] | 329.5 |

| pKa | Not available | Not available | Not available |

| logP | Not available | 2.2 (Calculated)[3] | 2.53 |

| Solubility | Highly soluble in DMSO[1][4] | Soluble in DMSO and Methanol (B129727) | Sparingly soluble in aqueous buffers; Soluble in ethanol, DMSO, and DMF |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of flavonoids like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus containing a heating block or an oil bath.

-

Heating: The temperature is raised gradually while the sample is observed.

-

Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-cosolvent) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using high-performance liquid chromatography (HPLC).

Methodology:

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column is used. The mobile phase is a mixture of a buffered aqueous solution and an organic solvent (e.g., methanol or acetonitrile).

-

Standard Calibration: A series of standard compounds with known logP values are injected to establish a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system.

-

logP Calculation: The retention time of this compound is used to calculate its logP value from the calibration curve.

Solubility Determination (Shake-Flask Method)

The solubility of a compound in a specific solvent can be determined using the shake-flask method.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for flavonoid synthesis, such as the Suzuki-Miyaura cross-coupling reaction.[5] A plausible synthetic route is outlined below.

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Starting Materials: The synthesis would likely start from a protected and functionalized A-ring precursor, such as an 8-iodo-5,7-dimethoxychrysin derivative, and a suitable boronic acid derivative for the B-ring.

-

Suzuki-Miyaura Cross-Coupling: The two fragments are coupled using a palladium catalyst and a base in a suitable solvent system.[5]

-

Deprotection and/or Oxidation: Subsequent chemical steps would be required to remove any protecting groups and introduce the hydroxyl groups on the B-ring, if not already present, to yield the final this compound product.

Biological Activity and Signaling Pathways

This compound has been identified as a dopamine transporter (DAT) activator.[1][2] The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.

Dopamine Transporter (DAT) Signaling Pathway

The activation of DAT by this compound would lead to an increased reuptake of dopamine from the synapse. This modulation of dopamine levels can have significant implications for neurological function and is a target for the treatment of various neuropsychiatric disorders. The precise signaling cascade initiated by this compound's interaction with DAT is a subject of ongoing research, but it is known that DAT function is regulated by various intracellular signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).[6]

Dopamine Transporter Activation Pathway

Caption: Activation of DAT by this compound enhances dopamine reuptake.

Conclusion

This compound is a promising flavonoid with the potential for development as a therapeutic agent, particularly due to its activity as a dopamine transporter activator. This guide has provided a summary of its known physicochemical properties, along with standardized experimental protocols for their determination. Further research is warranted to fully elucidate its pharmacological profile and to obtain precise experimental data for its key physicochemical parameters. The provided information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics based on this and related flavonoid structures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|Cas# 90363-40-9 [glpbio.cn]

- 3. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Dopamine Transporter | 90363-40-9 | Invivochem [invivochem.com]

- 5. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

The Neuroprotective Mechanisms of 5,7-Dimethoxyluteolin in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyluteolin (DMF), a naturally occurring methoxyflavone, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of DMF's mechanism of action in neurons. Drawing from in silico, in vivo, and related in vitro studies, this document elucidates the multi-target nature of DMF, focusing on its modulation of key neurotransmitter systems, its potent anti-inflammatory properties, and its role in promoting neurotrophic factor expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathology of these diseases is often multifactorial, involving neuroinflammation, excitotoxicity, oxidative stress, and reduced neurotrophic support. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective properties. This compound (also known as 5,7-dimethoxyflavone) is a specific methoxyflavone that has demonstrated significant potential in preclinical models of neuroinflammation and memory impairment. This guide synthesizes the available data on its neuronal mechanisms of action.

Predicted Molecular Targets and Binding Interactions

In silico studies have been instrumental in identifying the likely molecular targets of this compound in the central nervous system. These computational predictions, combined with molecular docking simulations, provide a foundational understanding of how DMF may exert its effects at the molecular level.

Ligand-based and proteochemometric models have predicted several key protein targets for DMF, primarily centered around neurotransmitter receptors.[1][2][3] Molecular docking simulations have further elucidated the potential binding interactions and affinities.

Table 1: Predicted Molecular Targets of this compound and Binding Affinity

| Predicted Target | Target Class | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| GABRA1 (α1 subunit of GABA-A Receptor) | Neurotransmitter Receptor | -9.40 | His102, Tyr160 |

| GABRG2 (γ2 subunit of GABA-A Receptor) | Neurotransmitter Receptor | -9.40 | His102, Tyr160 |

| 5-HT2A (Serotonin Receptor 2A) | Neurotransmitter Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |

| 5-HT2C (Serotonin Receptor 2C) | Neurotransmitter Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |

| IGF1R (Insulin-like Growth Factor 1 Receptor) | Growth Factor Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |

Data synthesized from in silico predictions and molecular docking studies.[1][2][3]

Core Mechanisms of Action in Neurons

The neuroprotective effects of this compound appear to be mediated through three primary, interconnected mechanisms: modulation of neurotransmitter systems, suppression of neuroinflammation, and enhancement of neurotrophic support.

Modulation of GABAergic and Serotonergic Systems

In vivo studies using a lipopolysaccharide (LPS)-induced mouse model of memory impairment have validated some of the in silico predictions.[2][4] Treatment with DMF led to a significant upregulation of the mRNA expression of key neurotransmitter receptor subunits in the hippocampus.

Table 2: In Vivo Effects of this compound on Neurotransmitter Receptor mRNA Expression

| Gene | Receptor Subunit | Effect on mRNA Expression |

| GABRA1 | GABA-A Receptor α1 | Significantly Upregulated |

| 5-HT2A | Serotonin Receptor 2A | Significantly Upregulated |

| 5-HT2C | Serotonin Receptor 2C | Significantly Upregulated |

Observations from an LPS-induced memory impairment mouse model treated with this compound.[2][4]

The upregulation of GABRA1 suggests an enhancement of GABAergic inhibitory neurotransmission, which can counteract excitotoxicity, a common pathological feature in neurodegenerative diseases. The modulation of serotonergic receptors, specifically 5-HT2A and 5-HT2C, points to a broader impact on mood, cognition, and neuronal excitability.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties in a mouse model of LPS-induced neuroinflammation.[2][3][4]

Table 3: Anti-Inflammatory Effects of this compound in an LPS-Induced Mouse Model

| Inflammatory Marker | Effect | Quantitative Data (Illustrative) |

| Amyloid-β (Aβ) | Significantly Reduced | Data not available |

| Interleukin-1β (IL-1β) | Significantly Reduced | In LPS-induced mice, TNF-α levels were reported as 10.6 ± 0.9 pg/mL in the DMF (10 mg/kg) group.[4] |

| Interleukin-6 (IL-6) | Significantly Reduced | In aged mice (a model of chronic inflammation), serum IL-6 levels were increased by 2.9-fold compared to young mice, and DMF treatment significantly decreased these levels.[5] |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | In aged mice, serum TNF-α levels were increased by 2.3-fold compared to young mice, and DMF treatment significantly decreased these levels.[5] |

Qualitative effects are from a direct study on DMF in an LPS-induced neuroinflammation model.[2][4] Quantitative data is illustrative and sourced from studies on DMF in other inflammatory models due to its absence in the primary neuroinflammation papers.[4][5]

The reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α suggests that DMF can mitigate the detrimental effects of microglial activation and the subsequent inflammatory cascade that contributes to neuronal damage.

Enhancement of Neurotrophic Support

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuronal survival, growth, and synaptic plasticity. A key finding is that treatment with this compound significantly increases the levels of BDNF in the hippocampus.[2][3][4]

Table 4: Effect of this compound on BDNF Levels

| Neurotrophic Factor | Effect |

| Brain-Derived Neurotrophic Factor (BDNF) | Significantly Increased |

Observation from an LPS-induced memory impairment mouse model treated with this compound.[2][4]

The elevation of BDNF is a critical aspect of DMF's neuroprotective profile. BDNF, through its receptor TrkB, activates downstream signaling pathways that promote neuronal survival and synaptic function.

Signaling Pathways

The multi-target nature of this compound results in the modulation of several interconnected signaling pathways.

GABA-A Receptor Signaling

The predicted interaction of DMF with the GABA-A receptor suggests a positive allosteric modulatory role, enhancing the inhibitory effects of GABA. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Figure 1: Proposed GABA-A Receptor Signaling Pathway Modulation by this compound.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq-coupled receptor. Its activation by serotonin, potentially modulated by DMF, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide range of cellular processes, including neuronal excitability and gene expression.

Figure 2: Proposed 5-HT2A Receptor Signaling Pathway Modulation by this compound.

BDNF/TrkB Signaling Pathway

The increase in BDNF levels by DMF is a significant neuroprotective mechanism. BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways. A key downstream effector is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Figure 3: BDNF/TrkB Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effects in neurons.

In Vivo LPS-Induced Neuroinflammation Model

This protocol describes the induction of neuroinflammation and memory impairment in mice using lipopolysaccharide (LPS), a model used to evaluate the neuroprotective effects of DMF.

Figure 4: Experimental Workflow for the LPS-Induced Neuroinflammation Mouse Model.

Protocol Steps:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping and Treatment: Mice are randomly assigned to control and treatment groups. This compound is typically dissolved in a vehicle such as corn oil or a solution containing DMSO and Tween 80, and administered daily via oral gavage for a period of 21 days at doses ranging from 10 to 40 mg/kg.

-

LPS Administration: To induce neuroinflammation, LPS (from E. coli O111:B4) is dissolved in sterile saline and administered intraperitoneally at a dose of 0.25 mg/kg for the last four consecutive days of the treatment period (e.g., days 18-21).

-

Behavioral Analysis: 24 hours after the final LPS injection, behavioral tests such as the Morris Water Maze and Open Field Test are conducted to assess cognitive function and anxiety-like behavior.

-

Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissues (hippocampus and cortex) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

Objective: To quantify the relative mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, 5-HT2C) in brain tissue.

-

RNA Extraction: Total RNA is extracted from homogenized hippocampal or cortical tissue using a TRIzol-based method or a commercial RNA extraction kit, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the target genes, and the synthesized cDNA as a template.

-

Thermal Cycling: The reaction is performed in a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and BDNF Levels

Objective: To measure the concentration of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and BDNF in brain tissue homogenates.

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. For BDNF, an acid-extraction protocol may be required to release receptor-bound BDNF.

-

Sample Preparation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected. Total protein concentration is determined using a BCA or Bradford assay.

-

ELISA Procedure: Commercially available ELISA kits for mouse IL-1β, IL-6, TNF-α, and BDNF are used according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a TMB substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: The concentration of the target protein in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant protein.

Western Blot for p-CREB/CREB

Objective: To determine the phosphorylation status of CREB as an indicator of BDNF/TrkB pathway activation.

-

Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (p-CREB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with a primary antibody for total CREB and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of p-CREB to total CREB is calculated.

Conclusion and Future Directions

This compound exhibits a multi-faceted mechanism of action in neurons, making it a compelling candidate for the development of therapeutics for neurodegenerative diseases. Its ability to concurrently modulate GABAergic and serotonergic neurotransmission, suppress key pro-inflammatory cytokines, and upregulate the crucial neurotrophin BDNF addresses several key pathological processes in neurodegeneration.

Future research should focus on obtaining more detailed quantitative data on the dose-dependent effects of DMF on its various molecular targets and downstream effectors. Further elucidation of the interplay between the signaling pathways modulated by DMF will provide a more complete understanding of its neuroprotective effects. Additionally, studies in a wider range of animal models of neurodegenerative diseases are warranted to validate its therapeutic potential. The favorable safety profile and multi-target activity of this compound position it as a promising lead compound in the pursuit of effective treatments for complex neurological disorders.

References

- 1. Western blot in homogenised mouse brain samples [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Flavonoids: A Case Study of 5,7-Dihydroxy-6,4′-dimethoxyflavone, an Isomer of 5,7-Dimethoxyluteolin

Disclaimer: As of this writing, a complete single-crystal X-ray diffraction analysis for 5,7-Dimethoxyluteolin is not publicly available. This guide will therefore provide a comprehensive analysis of a closely related isomer, 5,7-Dihydroxy-6,4′-dimethoxyflavone, to illustrate the principles and methodologies of flavonoid crystal structure analysis for researchers, scientists, and drug development professionals. The data and protocols presented herein are derived from the published study of this isomer and serve as a representative example.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Luteolin and its derivatives, including this compound, have garnered significant interest for their potential therapeutic properties. This compound, for instance, has been identified as a dopamine (B1211576) transporter (DAT) activator with an EC50 of 3.417 μM[1][2]. Understanding the three-dimensional atomic arrangement of these molecules through crystal structure analysis is paramount for structure-activity relationship (SAR) studies, rational drug design, and elucidating their mechanism of action at a molecular level.

This technical guide presents a detailed overview of the crystal structure analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone, providing insights into its molecular geometry, intermolecular interactions, and the experimental protocols for its determination. This information serves as a valuable blueprint for the prospective analysis of this compound and other related flavonoids.

Molecular Structure and Conformation

The crystallographic analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone (C₁₇H₁₄O₆) reveals key structural features that are characteristic of the flavone (B191248) backbone. The benzopyran ring system is essentially planar, with a maximum displacement of 0.0258 (14) Å.[3] The dihedral angle between the benzopyran ring and the benzene (B151609) ring is 6.84 (4)°.[3]

The molecular conformation is stabilized by intramolecular hydrogen bonds.[3] Furthermore, intermolecular interactions, including O—H···O hydrogen bonds, lead to the formation of centrosymmetrically related molecular dimers.[3] The crystal packing is further consolidated by π-π stacking interactions between adjacent rings, with centroid-centroid separations ranging from 3.645 (2) to 3.986 (2) Å, and C—H···π interactions.[3]

Crystallographic Data

The single-crystal X-ray diffraction data for 5,7-Dihydroxy-6,4′-dimethoxyflavone provides precise parameters for its solid-state structure.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.28 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a | 6.9115 (11) Å |

| b | 7.2583 (12) Å |

| c | 14.649 (2) Å |

| α | 82.739 (6)° |

| β | 88.424 (6)° |

| γ | 76.907 (6)° |

| Volume | 710.0 (2) ų |

| Z | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 (2) K |

| Reflections Collected | 7597 |

| Independent Reflections | 2469 |

| Refinement | |

| Rint | 0.020 |

| R1 [I > 2σ(I)] | 0.038 |

| wR₂(all data) | 0.110 |

| Goodness-of-fit (S) | 1.08 |

Experimental Protocols

Isolation and Purification

The title compound, 5,7-Dihydroxy-6,4′-dimethoxyflavone, was isolated from the dried whole plant of Teucrium pilosum.[3]

-

Extraction: 30 kg of the powdered plant material was extracted three times with 120 L of ethanol (B145695) at room temperature.[3]

-

Solvent Removal: The solvent was removed under vacuum to obtain a residue.[3]

-

Liquid-Liquid Extraction: The residue was suspended in water and sequentially extracted with ethyl acetate (B1210297) and n-butanol.[3]

-

Column Chromatography: The ethyl acetate fraction (4.5 kg) was subjected to repeated column chromatography on silica (B1680970) gel. A gradient of petroleum ether and ethyl acetate (0-100% ethyl acetate) was used as the eluent to yield 916.3 mg of the title compound.[3]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.[3]

-

Solvent System: The purified compound was dissolved in an ether-CHCl₃ mixture (1:10 v/v).[3]

-

Evaporation: The solvent was allowed to evaporate slowly at room temperature, leading to the formation of single crystals.[3]

X-ray Data Collection and Structure Refinement

-

Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer.[3]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[3] All hydrogen atoms were placed in calculated positions and refined using a riding model.[3]

Spectroscopic Data

While a full set of spectroscopic data for this compound was not available in the initial search, related compounds have been characterized using various spectroscopic techniques. For a comprehensive analysis, the following spectroscopic data should be acquired:

| Technique | Expected Information |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons in the molecule. |

| ¹³C NMR | Reveals the number and types of carbon atoms present. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyls, carbonyls, and ethers. |

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for the isolation, crystallization, and X-ray crystal structure analysis of a flavonoid.

Postulated Signaling Pathway for this compound

Given that this compound is a dopamine transporter (DAT) activator, the following diagram illustrates its potential role in modulating dopaminergic signaling.

Caption: Postulated mechanism of this compound as a dopamine transporter (DAT) activator in a dopaminergic synapse.

Conclusion and Future Directions

The crystal structure analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone provides a detailed atomic-level understanding of a representative flavonoid, offering valuable insights for the broader class of these compounds. The presented data and experimental protocols serve as a robust foundation for future research in this area.

A critical next step will be to obtain the single-crystal structure of this compound. This will allow for a direct comparison with its isomers and a more precise understanding of the structural features that govern its specific biological activity as a dopamine transporter activator. Such studies are indispensable for the continued development of flavonoid-based therapeutics.

References

The Biological Activity of 5,7-Dimethoxyluteolin from Bauhinia purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. While Bauhinia purpurea is recognized as a rich source of flavonoids, extensive research specifically detailing the biological activities of this compound isolated from this plant remains an area of ongoing investigation. This technical guide consolidates the current understanding of the biological activities of this compound and structurally related compounds, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this promising field.

Introduction

Bauhinia purpurea, commonly known as the butterfly tree or purple orchid tree, has a long history of use in traditional medicine for treating a variety of ailments.[1] Phytochemical analyses of this plant have revealed a wealth of bioactive compounds, including a significant presence of flavonoids.[2] Flavonoids are a class of polyphenolic secondary metabolites in plants, well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3]

Among these, this compound represents a compound of particular interest due to its specific structural features, which may influence its bioavailability and biological activity. This document aims to provide a comprehensive overview of the known biological activities of this compound and its close analog, 5,7-dimethoxyflavone (B190784), to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of 5,7-dimethoxyflavone, a compound structurally similar to this compound. This data provides a benchmark for the potential efficacy of these compounds.

Table 1: Anticancer Activity of 5,7-Dimethoxyflavone

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | MTT | 25 | [4] |

| MCF-7 | Breast Cancer | MTT | - | [4] |

| SCC-9 | Oral Squamous Carcinoma | - | - | [4] |

| MDA-MB-231 | Breast Cancer | - | - | [5][6] |

Note: Specific IC50 values for MCF-7 and SCC-9 with 5,7-dimethoxyflavone were not provided in the search result, but the compound was reported to inhibit their proliferation.[4] Luteolin (B72000), a related compound, has shown activity against MDA-MB-231 cells.[5][6]

Table 2: Anti-inflammatory Activity of 5,7-Dimethoxyflavone

| Experimental Model | Effect | Reference |

| Rat Paw Edema (Carrageenan-induced) | Comparable effect to aspirin (B1665792) | [7] |

| Cotton Pellet-induced Granuloma | No inhibition | [7] |

| Rat Pleurisy | Antiexudative effect, interfered with leukocyte migration, inhibited prostaglandin (B15479496) biosynthesis | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound and related flavonoids.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is primarily mediated by prostaglandins (B1171923) and involves the infiltration of neutrophils.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., aspirin or indomethacin), and test groups receiving different doses of this compound. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

Assay Procedure: In a 96-well plate or test tubes, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or trolox).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Luteolin and its derivatives, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.

Caption: Anticancer signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating biological activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related flavonoids possess significant anticancer and anti-inflammatory properties. Their mechanisms of action appear to involve the modulation of key signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases. While Bauhinia purpurea is a promising natural source for such compounds, further research is imperative to isolate and characterize this compound specifically from this plant and to conduct comprehensive preclinical and clinical studies to validate its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets, understanding the structure-activity relationships, and optimizing the pharmacokinetic and pharmacodynamic properties of this promising natural product for the development of novel therapeutic agents.

References

- 1. Antiproliferative activity of three methoxylated flavonoids isolated from Zeyheria montana Mart. (Bignoniaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dimethoxyluteolin as a Dopamine Transporter Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dimethoxyluteolin, a flavone (B191248) derivative identified as a dopamine (B1211576) transporter (DAT) activator. While the publicly available data on this specific compound is limited, this document synthesizes the existing information, including its reported potency, and provides detailed experimental protocols based on methodologies used for similar compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound and related flavones in the context of dopaminergic neurotransmission.

Introduction to this compound and the Dopamine Transporter

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.[1] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2]

This compound is a derivative of luteolin (B72000), a naturally occurring flavone. Luteolin itself has been identified as a novel activator of the dopamine transporter.[3] The structural modification of luteolin to this compound is expected to alter its pharmacological properties. Commercial suppliers report that this compound is a dopamine transporter (DAT) activator with an EC50 of 3.417 μM.[4]

This guide will delve into the available quantitative data, provide a detailed, representative experimental protocol for assessing DAT activation by flavones, and present conceptual diagrams to illustrate the relevant biological pathways and experimental workflows.

Quantitative Data

The available quantitative data for this compound's activity at the dopamine transporter is limited. The following table summarizes the reported potency. It is important to note that the primary research publication detailing the experimental determination of this value is not publicly available. For comparison, data for the parent compound, luteolin, and some of its other derivatives are also included from published research.[3]

| Compound | Target | Parameter | Value (μM) | Source |

| This compound | DAT | EC50 | 3.417 | Commercial Suppliers (e.g., MedChemExpress) [4] |

| Luteolin (Parent Compound) | DAT | EC50 | 1.45 ± 0.29 | Zhang et al., 2010 [3] |

| Luteolin Derivative 1d | DAT | EC50 | 0.046 | Zhang et al., 2010 [3] |

| Luteolin Derivative 1e | DAT | EC50 | 0.869 | Zhang et al., 2010 [3] |

| Luteolin Derivative 4c | DAT | EC50 | 1.375 | Zhang et al., 2010 [3] |

Note: Binding affinity (Ki) and maximal velocity (Vmax) data for this compound are not currently available in the public domain.

Experimental Protocols

While the specific protocol used to determine the EC50 of this compound is not published, the following is a detailed methodology for a dopamine transporter uptake assay, adapted from a study on luteolin and its derivatives, which is a representative method for assessing the DAT agonistic activity of flavone compounds.[3]

Dopamine Transporter (DAT) Uptake Assay in Stably Transfected Cells

This protocol describes a cell-based assay to measure the ability of a test compound to activate the dopamine transporter, leading to the uptake of a labeled substrate (e.g., [³H]dopamine).

3.1.1. Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat dopamine transporter (rDAT).

-

Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 (for selection).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Radiolabeled Ligand: [³H]dopamine.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

-

Control Compounds: Luteolin (positive control), vehicle (negative control).

-

Scintillation Cocktail.

-

96-well microplates.

-

Microplate scintillation counter.

3.1.2. Experimental Procedure

-

Cell Culture: Culture the rDAT-CHO cells in a humidified incubator at 37°C with 5% CO₂. Passage the cells every 2-3 days to maintain sub-confluent stocks.

-

Cell Plating: Seed the rDAT-CHO cells into 96-well microplates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours.

-

Assay Preparation:

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells twice with 100 µL of KRH buffer.

-

Pre-incubate the cells with 50 µL of KRH buffer containing various concentrations of the test compound (this compound) or control compounds for 15 minutes at room temperature.

-

-

Dopamine Uptake:

-

Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration of ~10 nM).

-

Incubate the plate for 10 minutes at room temperature.

-

-

Termination of Uptake:

-

Terminate the reaction by rapidly aspirating the solution from the wells.

-

Wash the cells three times with 150 µL of ice-cold KRH buffer to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific [³H]dopamine uptake at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of uptake against the logarithm of the test compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of dopamine transport and the experimental workflow for assessing DAT activation.

Caption: Mechanism of dopamine reuptake and the proposed action of this compound.

References

A Technical Guide to the Neuroprotective Properties of 5,7-Dimethoxyluteolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyluteolin, a methoxylated derivative of the naturally occurring flavonoid luteolin (B72000), is emerging as a compound of interest in the field of neuropharmacology. While research is in its early stages, initial findings point towards a specific interaction with the dopamine (B1211576) transporter (DAT), suggesting a potential therapeutic role in neurodegenerative diseases characterized by dopaminergic dysfunction, such as Parkinson's disease. This technical guide provides a comprehensive overview of the current state of knowledge regarding the neuroprotective properties of this compound. It details its known molecular interactions, presents available quantitative data, and outlines key experimental protocols for its study. Furthermore, this document explores hypothesized neuroprotective mechanisms based on the well-established activities of its parent compound, luteolin, and the related molecule, 5,7-dimethoxyflavone. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Luteolin, a common flavone, has been extensively studied for its neuroprotective capabilities in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation and oxidative stress.[1][4]

This compound is a derivative of luteolin characterized by the methylation of the hydroxyl groups at the 5 and 7 positions of the A-ring. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its bioavailability and specificity for certain molecular targets. Currently, the most well-documented activity of this compound is its function as a dopamine transporter (DAT) activator.[5] This guide will delve into this established mechanism and explore other potential neuroprotective avenues for this promising compound.

Core Data and Molecular Interactions

The primary molecular target identified for this compound is the dopamine transporter (DAT). The DAT is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.

Quantitative Data

To date, the principal quantitative datum available for this compound is its half-maximal effective concentration (EC50) for the activation of the dopamine transporter.

| Compound | Molecular Target | Assay System | EC50 (μM) | Reference |

| This compound | Dopamine Transporter (DAT) | CHO cells stably expressing rat DAT | 3.417 | [5] |

Table 1: Quantitative analysis of this compound's activity on the Dopamine Transporter.

Dopamine Transporter Activation

The activation of DAT by this compound suggests a potential to modulate dopamine homeostasis. In conditions of dopamine deficiency, such as Parkinson's disease, enhancing the efficiency of the remaining dopamine transporters could be a therapeutic strategy. The following diagram illustrates the role of DAT in the dopaminergic synapse and the proposed site of action for this compound.

Hypothesized Neuroprotective Mechanisms

While direct evidence is currently limited, the structural relationship between this compound and its parent compound, luteolin, allows for the formulation of hypotheses regarding its broader neuroprotective mechanisms. Luteolin is known to exert potent anti-inflammatory and antioxidant effects, which are critical in combating the pathological processes of neurodegenerative diseases.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative disorders. Luteolin has been shown to suppress neuroinflammation by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] It is plausible that this compound shares these properties.

The following diagram illustrates the hypothesized anti-inflammatory signaling pathway of this compound.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. Luteolin is a well-known antioxidant that can directly scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is hypothesized that this compound may also possess these antioxidant capabilities.

The following diagram illustrates the hypothesized antioxidant signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's neuroprotective properties.

Dopamine Transporter (DAT) Activity Assay

This protocol is based on the methodology described in the study that first identified this compound as a DAT activator.[5]

Objective: To determine the effect of this compound on dopamine uptake in cells stably expressing the dopamine transporter.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing rat DAT (rDAT-CHO cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

[³H]Dopamine

-

This compound

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture rDAT-CHO cells in DMEM supplemented with 10% FBS and G418 (for selection) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

-

Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 10-20 minutes) at 37°C. c. Initiate the uptake by adding [³H]Dopamine to each well to a final concentration in the low nanomolar range. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the non-specific uptake by including a known DAT inhibitor (e.g., cocaine) in some wells. b. Subtract the non-specific uptake from all other readings to get the specific uptake. c. Express the data as a percentage of the control (vehicle-treated) uptake. d. Plot the percentage of uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow Diagram:

Representative Antioxidant Capacity Assay (DPPH)

This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound.

Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare a stock solution of this compound in methanol or DMSO. c. Prepare a series of dilutions of this compound and the positive control.

-

Assay: a. In a 96-well plate, add a specific volume of each dilution of the test compound and positive control to the wells. b. Add the DPPH solution to each well. c. Include a control well containing only the solvent and DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: a. Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. b. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Representative Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM

-

FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader

Procedure:

-

Cell Culture and Plating: a. Culture RAW 264.7 cells in DMEM with 10% FBS. b. Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (no treatment, LPS only, and compound only).

-

Nitrite (B80452) Measurement: a. Collect the cell culture supernatant. b. Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes. c. Measure the absorbance at approximately 540 nm.

-

Data Analysis: a. Create a standard curve using sodium nitrite. b. Calculate the concentration of nitrite in the samples from the standard curve. c. Determine the percentage of inhibition of NO production compared to the LPS-only control. d. Calculate the IC50 value for NO inhibition.

Conclusion and Future Directions

This compound is a flavonoid with a confirmed activity as a dopamine transporter activator. This specific mechanism of action provides a strong rationale for its investigation in the context of neurodegenerative diseases involving dopaminergic deficits, particularly Parkinson's disease. While direct evidence for its broader neuroprotective effects, such as anti-inflammatory and antioxidant activities, is currently lacking, the well-documented properties of its parent compound, luteolin, suggest that these are promising areas for future research.

To advance the understanding of this compound's therapeutic potential, the following research directions are recommended:

-

In-depth Neurochemical Profiling: Further studies are needed to fully characterize the interaction of this compound with the dopamine transporter and to investigate its effects on other monoamine transporters.

-

In Vitro Neuroprotection Studies: The hypothesized antioxidant and anti-inflammatory properties of this compound should be investigated in neuronal and glial cell culture models of neurodegeneration.

-

In Vivo Efficacy Studies: The neuroprotective effects of this compound should be evaluated in animal models of Parkinson's disease and other neurodegenerative disorders.

-

Pharmacokinetic and Safety Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and synthesis of novel luteolin derivatives as DAT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:90363-40-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide on the Anti-inflammatory Effects of 5,7-Dimethoxyluteolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyluteolin, a methoxyflavone found in various medicinal plants, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response. This compound, also known as 5,7-dimethoxyflavone, has emerged as a promising natural compound with the potential to modulate these inflammatory pathways. This document consolidates the scientific evidence for its anti-inflammatory effects, providing a technical foundation for its further investigation as a potential therapeutic agent.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

| Inflammatory Mediator | Test System | Compound | IC50 Value | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | 5,7-Dimethoxyflavone | 29.5 µM | [1] |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 5-hydroxy-7,4'-dimethoxyflavone | 24.5 µM | [2] |

| Prostaglandin E2 (PGE2) | LPS-induced RAW 264.7 cells | 5-hydroxy-7-methoxyflavone analogs | Moderate inhibition | |

| Tumor Necrosis Factor-α (TNF-α) | LPS-activated RAW 264.7 cells | 5,7-Dimethoxyflavone | Moderate inhibition | [3] |

| Tumor Necrosis Factor-α (TNF-α) | Antigen-stimulated RBL-2H3 cells | 5,7-Dimethoxyflavone | Reduced production | [4] |

| Interleukin-6 (IL-6) | Aged gastrocnemius muscle | 5,7-Dimethoxyflavone | Reduced mRNA expression | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Compound | Dose | Effect | Reference |

| Carrageenan-induced rat paw edema | 5,7-Dimethoxyflavone | Not specified | Comparable effect to aspirin | |

| Rat pleurisy model | 5,7-Dimethoxyflavone | Not specified | Antiexudative effect, interfered with leukocyte migration | |

| Aged Mice | 5,7-Dimethoxyflavone | 25 and 50 mg/kg/day (p.o.) | Reduced serum levels of TNF-α and IL-6 | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade.[4]

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory mediators. Evidence suggests that this compound can suppress the phosphorylation of key MAPK components.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key in vivo and in vitro experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.